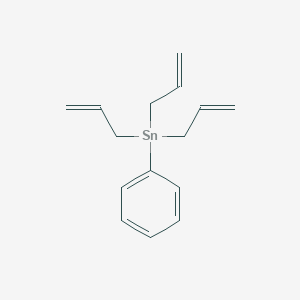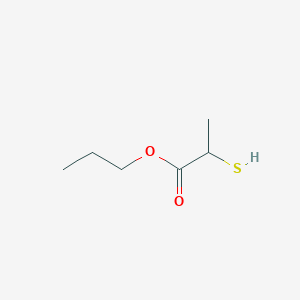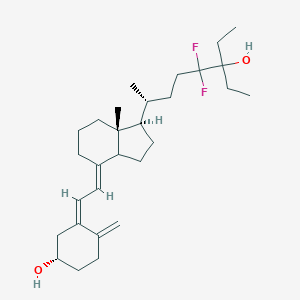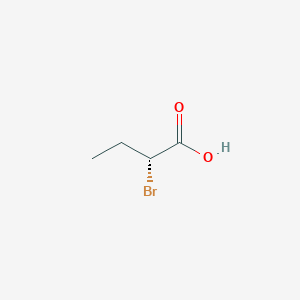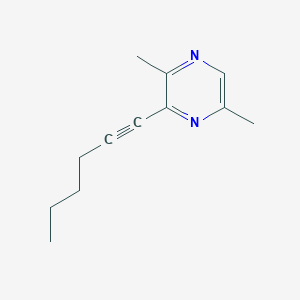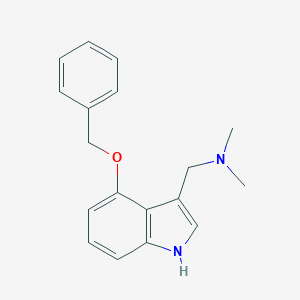
4-Benzyloxygramine
Overview
Description
4-Benzyloxygramine is a heterocyclic organic compound with the molecular formula C18H20N2O and a molecular weight of 280.36 g/mol . It is a benzyloxyindole derivative, characterized by the presence of a benzyl group attached to the oxygen atom of the indole nucleus. This compound is known for its white to yellow solid appearance and is used primarily in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxygramine typically involves the reaction of 4-benzyloxyindole with various reagents. One common method includes the reaction of 4-benzyloxyindole with benzaldehyde in the presence of potassium hydroxide to form the desired product . Another approach involves the debenzylation of a precursor compound followed by hydrolysis with sodium hydroxide and decarboxylation with aluminum chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis methods mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxygramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Benzyloxygramine has several applications in scientific research, including:
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Benzyloxygramine involves its interaction with various molecular targets and pathways. As a benzyloxyindole derivative, it can interact with neurotransmitter receptors and ion channels. For instance, it has been shown to act as an antagonist of lithium, calcium, and potassium channels . These interactions can modulate cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
4-Benzyloxyindole: A precursor in the synthesis of 4-Benzyloxygramine.
4-Hydroxytryptamine: A neurotransmitter agonist synthesized using this compound as an intermediate.
Psilocybin and Psilocin: Indole derivatives with similar structural features and biological activities.
Uniqueness: this compound is unique due to its specific benzyloxy substitution on the indole nucleus, which imparts distinct chemical and biological properties. Its ability to act as an antagonist of multiple ion channels sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-1-(4-phenylmethoxy-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-16-9-6-10-17(18(15)16)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKLFSJBPYZCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543982 | |
| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13523-95-0 | |
| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Benzyloxygramine in the synthesis of ¹⁴C-labeled psilocin?
A1: this compound plays a crucial role as an intermediate in the synthesis of ¹⁴C-labeled psilocin. The research paper describes reacting ¹⁴C-labeled potassium cyanide with this compound to produce ¹⁴C-4-benzyloxy-3-indole acetic acid []. This acid serves as a precursor in the subsequent steps, ultimately leading to the formation of ¹⁴C-labeled psilocin. This radiolabeled psilocin is a valuable tool for research, allowing scientists to track its absorption, distribution, metabolism, and excretion in biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


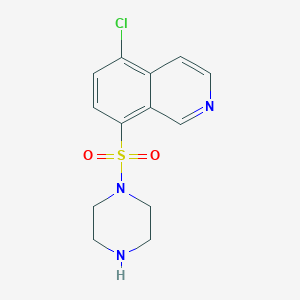
![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)
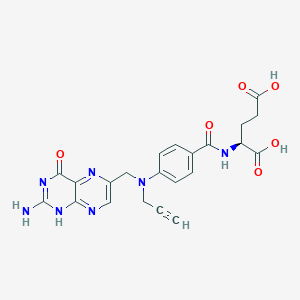
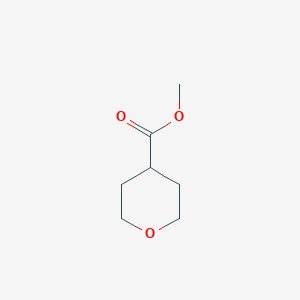
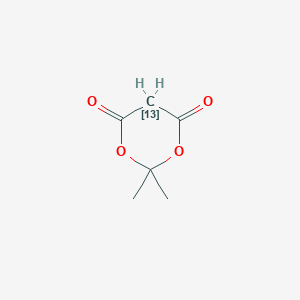
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)

